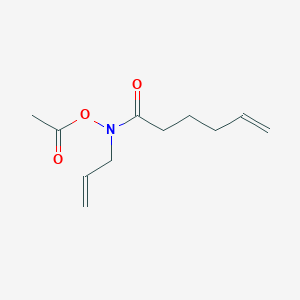
N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide: is an organic compound that features both amide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide likely involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting a suitable amine with a carboxylic acid or its derivative (e.g., an acid chloride).
Esterification: The hydroxyl group can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods would typically involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the alkene group.
Reduction: The amide and ester groups can be reduced under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) for alkene oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) for reducing amides and esters.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) for ester hydrolysis.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary alcohols or amines.
Substitution: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology and Medicine:
Pharmaceuticals: Potential use as a drug precursor or active pharmaceutical ingredient.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The ester and amide groups can undergo hydrolysis, releasing active metabolites that exert their effects.
Comparison with Similar Compounds
N-(Acetyloxy)-N-(prop-2-en-1-yl)hexanamide: Similar structure but lacks the alkene group.
N-(Acetyloxy)-N-(prop-2-en-1-yl)pent-5-enamide: Similar structure with a shorter carbon chain.
Uniqueness:
- The presence of both ester and amide groups in N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide makes it unique in terms of reactivity and potential applications.
- The alkene group adds another dimension to its chemical behavior, allowing for additional types of reactions.
Properties
CAS No. |
77413-80-0 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
[hex-5-enoyl(prop-2-enyl)amino] acetate |
InChI |
InChI=1S/C11H17NO3/c1-4-6-7-8-11(14)12(9-5-2)15-10(3)13/h4-5H,1-2,6-9H2,3H3 |
InChI Key |
BSHFOKDJFBLSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(CC=C)C(=O)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


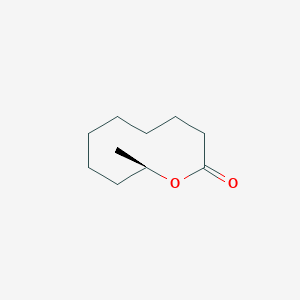

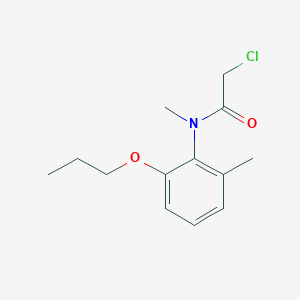
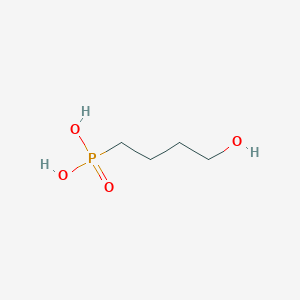
![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)

![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
![Podophyllotoxin-anisyliden-glucosid [German]](/img/structure/B14450628.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
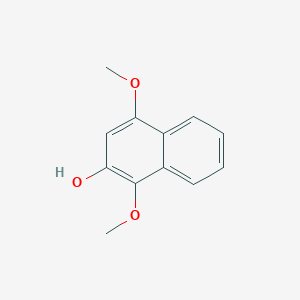
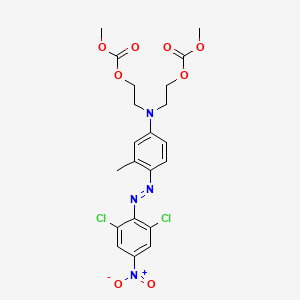
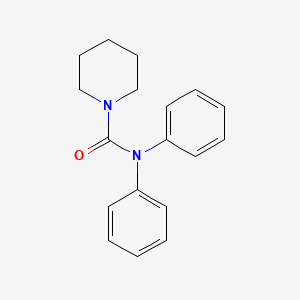
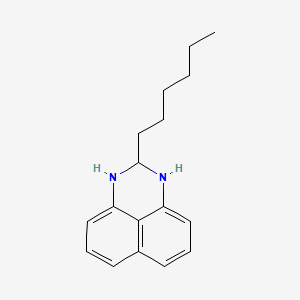
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
